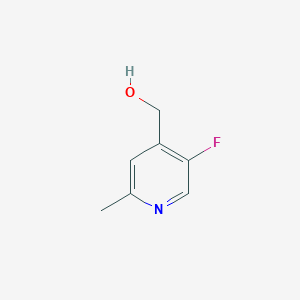

(5-Fluoro-2-methyl-4-pyridyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Fluoro-2-methyl-4-pyridyl)methanol is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoro-2-methylpyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods: Industrial production of (5-Fluoro-2-methyl-4-pyridyl)methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

Oxidation: Formation of 5-fluoro-2-methyl-4-pyridinecarboxylic acid.

Reduction: Formation of 5-fluoro-2-methyl-4-pyridylmethane.

Substitution: Formation of 5-substituted-2-methyl-4-pyridylmethanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Intermediate in Drug Development

(5-Fluoro-2-methyl-4-pyridyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the pharmacological properties of the resulting drugs. For instance, it can be used to synthesize novel inhibitors targeting specific enzymes or receptors involved in disease processes.

Case Study: PRMT5 Inhibitors

Recent studies have highlighted the compound's relevance in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Compounds derived from this compound have shown promise in inhibiting PRMT5 activity, suggesting its potential as a therapeutic agent against tumors associated with this target .

Biological Activities

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival.

Case Study: Xanthine Oxidase Inhibition

In a study focusing on xanthine oxidase inhibitors, this compound derivatives were synthesized and evaluated for their biological activity. The results demonstrated significant inhibition of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions, highlighting the compound's therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers investigate how modifications to the pyridine ring and hydroxymethyl group influence biological activity, selectivity, and toxicity. This knowledge is essential for designing more effective drugs with fewer side effects.

Potential Therapeutic Uses

The unique properties of this compound suggest several potential therapeutic applications:

- Cancer Therapy : As a PRMT5 inhibitor, it may play a role in targeted cancer therapies.

- Inflammatory Diseases : Its ability to inhibit xanthine oxidase positions it as a candidate for treating conditions like gout.

- Neurodegenerative Disorders : Ongoing research may reveal additional applications in neuropharmacology, given the compound's structural features that could interact with neurological targets.

Mecanismo De Acción

The mechanism of action of (5-Fluoro-2-methyl-4-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparación Con Compuestos Similares

2-Methyl-4-pyridylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoro-2-methylpyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.

4-Pyridylmethanol: Lacks both the fluorine and methyl groups, making it less specialized for certain applications.

Uniqueness: (5-Fluoro-2-methyl-4-pyridyl)methanol is unique due to the combination of its fluorine, methyl, and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Actividad Biológica

(5-Fluoro-2-methyl-4-pyridyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic implications based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 1803849-18-4

- Molecular Formula : C7H8FN

- Molecular Weight : 143.14 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate various biochemical pathways, influencing cellular functions and metabolic processes.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, leading to altered metabolic flux. This inhibition can affect the levels of key metabolites within cells, thereby influencing overall cellular metabolism.

Receptor Modulation

The compound may also interact with various receptors, potentially impacting signaling pathways related to inflammation and immune responses. Its ability to bind to these receptors suggests a role in therapeutic applications for conditions like asthma and allergic reactions .

Biological Activity in Cell Lines

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been evaluated for its efficacy against MCF-7 breast cancer cells, showing significant growth inhibition compared to control compounds .

Table 1: Cytotoxicity Data

Case Studies

- Asthma Treatment : In a preclinical study, this compound was evaluated for its potential as a CRTH2 antagonist, which is beneficial in treating eosinophilic asthma . The compound demonstrated a favorable pharmacokinetic profile and reduced eosinophilic inflammation in animal models.

- Cancer Research : Another study focused on the compound's effects on various cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways . This suggests its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has good oral bioavailability and a favorable clearance rate in animal models. Its distribution within tissues is influenced by its interactions with transport proteins, which determine its localization and efficacy in target organs .

Propiedades

IUPAC Name |

(5-fluoro-2-methylpyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)7(8)3-9-5/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPKDZVHSVCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.